Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJQCHVMABBNQW-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12092-47-6 | |

| Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: A Technical Guide to Structure, Bonding, and Catalytic Application

Abstract

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, with the formula [RhCl(COD)]₂, is a cornerstone organorhodium complex that serves as a vital precursor to a vast array of homogeneous catalysts.[1] This yellow-orange, air-stable solid is prized for its reliability and versatility in synthesizing catalytically active rhodium species for critical transformations in academic and industrial research, including drug development. This guide provides an in-depth analysis of the molecular structure, the nuanced electronic interactions that define its bonding, a field-proven synthesis protocol, and the mechanism of its activation for catalytic applications.

Molecular Structure: A Dimeric, Square Planar Framework

At its core, the structure of [RhCl(COD)]₂ consists of two rhodium(I) centers bridged by two chloride ligands. Each rhodium atom is further coordinated to one molecule of 1,5-cyclooctadiene (COD), with the diene's double bonds acting as a bidentate ligand. This arrangement results in a dimeric molecule where each rhodium center possesses a square planar coordination geometry, a common and stable configuration for d⁸ metal ions like Rh(I).

The Rh₂Cl₂ core of the dimer is approximately planar.[1] This contrasts with the analogous iridium complex, which exhibits a significantly more bent structure. The overall molecule has a "butterfly" or "hinged" shape, with the COD ligands positioned above and below the central Rh₂Cl₂ plane.

Crystallographic Data

X-ray diffraction studies provide precise measurements of the molecular geometry. The key structural parameters are summarized below. The planarity of the Rh₂Cl₂ core and the symmetric coordination of the COD ligands are evident from these data.

| Parameter | Value (Å) | Parameter | Value (°) |

| Rh-Rh distance | ~3.48 | Cl-Rh-Cl angle | ~86-88 |

| Rh-Cl (bridging) distance | ~2.31 - 2.36 | Rh-Cl-Rh angle | ~92-94 |

| Rh-C (olefin) distance | ~2.12 | C=C-Rh-C=C plane angle | (Varies) |

| C=C (coordinated) distance | ~1.37 |

Note: Exact values can vary slightly between different crystallographic studies and polymorphs.

The Nature of the Bonding: A Synergistic Interaction

The stability and reactivity of [RhCl(COD)]₂ are direct consequences of the electronic interactions between the rhodium centers and the ligands. This is best understood by examining the Rh-olefin and Rh-chloride bonds separately.

The Rhodium-Olefin Bond: The Dewar-Chatt-Duncanson Model

The bond between the rhodium(I) center and the double bonds of the cyclooctadiene ligand is a classic example of the Dewar-Chatt-Duncanson model. This model describes a synergistic process involving two main components:

-

σ-Donation: The filled π-bonding orbital of the C=C double bond overlaps with an empty d-orbital on the rhodium atom, donating electron density from the ligand to the metal (L→M).

-

π-Backdonation: A filled d-orbital on the rhodium atom overlaps with the empty π* (antibonding) orbital of the C=C double bond. This results in a flow of electron density from the metal back to the ligand (M→L).

This synergistic interaction strengthens the overall metal-ligand bond. A significant consequence of π-backdonation is the population of the olefin's antibonding orbital, which slightly weakens and lengthens the C=C bond compared to free cyclooctadiene. This electronic perturbation is key to the utility of rhodium complexes in activating olefins for catalytic reactions.

The Bridging Chloride Ligands

The two chloride ligands act as 3-center-4-electron (3c-4e) bridging ligands. Each chloride uses a lone pair to form a coordinate bond to each of the two rhodium centers. These bridging bonds are relatively labile and are the key to the dimer's function as a catalyst precursor. The Rh-Cl bonds are weaker than terminal Rh-Cl bonds, and the bridge can be easily cleaved by stronger Lewis bases.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and purity of [RhCl(COD)]₂.

-

¹H NMR: In a CDCl₃ solution, the spectrum typically shows two main regions of interest. The olefinic protons (=CH) of the coordinated COD ligand appear as a characteristic signal around 4.3 ppm.[2] The aliphatic methylene protons (-CH₂-) of the COD ring appear as a more complex multiplet between 1.7 and 2.6 ppm.[2]

-

¹³C NMR: The coordination of the olefin to the rhodium center results in a significant upfield shift for the olefinic carbon signals compared to the free ligand. This shielding is a direct consequence of the rehybridization and electronic changes described by the Dewar-Chatt-Duncanson model. Furthermore, coupling between the olefinic carbons and the rhodium nucleus (¹⁰³Rh, I=1/2, 100% abundance) is observed, providing direct evidence of the Rh-C bond. The ¹J(¹⁰³Rh-¹³C) coupling constant is typically in the range of 14-16 Hz for such complexes.

Synthesis and Handling

The synthesis of [RhCl(COD)]₂ is a well-established and reliable procedure, frequently cited from Inorganic Syntheses.[3] It involves the reduction of Rh(III) to Rh(I) in the presence of the COD ligand.

Experimental Protocol

Reaction: 2 RhCl₃·3H₂O + 2 C₈H₁₂ + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(C₈H₁₂)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl[1]

Procedure:

-

A mixture of rhodium(III) chloride trihydrate (RhCl₃·3H₂O), 1,5-cyclooctadiene, and aqueous ethanol (typically a 5:1 ethanol/water ratio) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Sodium carbonate is added to the mixture. It serves to neutralize the HCl produced during the reaction, driving the equilibrium towards the product.

-

The mixture is heated at reflux under an inert atmosphere (e.g., nitrogen or argon) for a period of 18-24 hours. During this time, the rhodium(III) is reduced to rhodium(I) by the ethanol, which is oxidized to acetaldehyde.

-

As the reaction proceeds, the yellow-orange product precipitates from the solution.

-

After cooling to room temperature, the solid product is collected by filtration.

-

The collected solid is washed sequentially with water and ethanol to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum to yield [RhCl(COD)]₂ as a crystalline, yellow-orange powder.

Handling and Storage: [RhCl(COD)]₂ is relatively stable in air as a solid.[1] However, for long-term storage and to ensure maximum catalytic activity, it is recommended to store the compound under an inert atmosphere at reduced temperatures (2–8 °C).[2] Solutions of the complex are more susceptible to oxidation.

Reactivity and Application as a Catalyst Precursor

The primary utility of [RhCl(COD)]₂ is not as a catalyst itself, but as a stable and convenient precursor for the in-situ generation of catalytically active monomeric Rh(I) species.[1] The dimeric structure is readily cleaved by a wide range of Lewis bases (L), most notably phosphine ligands, which are ubiquitous in homogeneous catalysis.

Activation Mechanism: The reaction with two equivalents of a monodentate phosphine ligand (e.g., PPh₃) or one equivalent of a bidentate phosphine ligand (e.g., BINAP, dppe) per rhodium center results in the cleavage of the chloride bridges to form a monomeric, 16-electron Rh(I) complex of the type [RhCl(L)₂(COD)] or [RhCl(L-L)(COD)]. These monomeric species are often the true pre-catalysts that enter the catalytic cycle.

This activation pathway is fundamental to numerous rhodium-catalyzed reactions, including:

-

Asymmetric Hydrogenation: The reaction of [RhCl(COD)]₂ with chiral diphosphine ligands generates highly effective catalysts for the enantioselective hydrogenation of prochiral olefins, a critical technology in pharmaceutical synthesis.

-

Hydroformylation: The addition of CO and phosphine ligands can generate active catalysts for the hydroformylation of alkenes to produce aldehydes.

-

Cross-Coupling Reactions: It serves as a rhodium source for various C-C and C-heteroatom bond-forming reactions.

Conclusion

This compound is a fundamentally important compound in organometallic chemistry and homogeneous catalysis. Its well-defined dimeric structure, featuring square planar Rh(I) centers and labile chloride bridges, makes it an ideal, air-stable precursor for a multitude of catalytically active species. The synergistic σ-donation and π-backdonation in the rhodium-olefin bond, as described by the Dewar-Chatt-Duncanson model, underpins its ability to interact with and activate unsaturated substrates. A thorough understanding of its structure, bonding, and the mechanism of its activation is essential for researchers, scientists, and drug development professionals seeking to leverage the power of rhodium catalysis in their synthetic endeavors.

References

-

Giordano, G.; Crabtree, R. H. (1990). Di-μ-chloro-bis(η⁴-1,5-cyclooctadiene)dirhodium(I). Inorganic Syntheses, 28, 88–90. DOI: 10.1002/9780470132593.ch22. [Link]

-

Alagona, G., Ghio, C., Lazzaroni, R., & Settambolo, R. (2001). Olefin Insertion into the Rhodium−Hydrogen Bond as the Step Determining the Regioselectivity of Rhodium-Catalyzed Hydroformylation of Vinyl Substrates. Organometallics, 20(25), 5394–5406. DOI: 10.1021/om0106138. [Link]

-

Bodner, G. M., Storhoff, B. N., Doddrell, D., & Todd, L. J. (1970). Carbon nuclear magnetic resonance study of rhodium-olefin complexes. Journal of the Chemical Society D: Chemical Communications, (22), 1530–1531. DOI: 10.1039/C29700001530. [Link]

- Dewar, M. J. S. (1951). A Review of the π-Complex Theory. Bulletin de la Société Chimique de France, 18, C71-C79.

-

Dennis, J. K. (2011). This compound. e-EROS Encyclopedia of Reagents for Organic Synthesis. DOI: 10.1002/047084289X.rc073.pub2. [Link]

-

Chatt, J.; Duncanson, L. A. (1953). Olefin co-ordination compounds. Part III. Infra-red spectra and structure: attempted preparation of acetylene complexes. Journal of the Chemical Society, 2939. DOI: 10.1039/JR9530002939. [Link]

-

Wikipedia contributors. (2023, April 25). Cyclooctadiene rhodium chloride dimer. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

Sources

Foreword: A Note from the Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of Chloro(1,5-Cyclooctadiene)Rhodium(I) Dimer, [Rh(COD)Cl]₂ For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, few precursors are as ubiquitous and versatile as this compound, commonly denoted as [Rh(COD)Cl]₂. Its importance as a starting material for the synthesis of a vast array of homogeneous catalysts cannot be overstated. These catalysts are pivotal in numerous organic transformations, including asymmetric hydrogenation, hydroformylation, and C-H activation, which are fundamental processes in drug discovery and development.

This guide is crafted to provide a comprehensive technical overview of the core physical properties of [Rh(COD)Cl]₂. It is designed not as a rigid data sheet, but as a narrative that weaves together fundamental data with the practical insights gained from years of hands-on experience. Understanding these properties is not merely an academic exercise; it is the bedrock upon which reliable, reproducible, and scalable catalytic processes are built. From ensuring the quality of the starting material to designing robust reaction conditions, a deep appreciation for the physical characteristics of this pivotal precursor is paramount.

Molecular and Structural Characteristics

[Rh(COD)Cl]₂ is an organorhodium complex with the chemical formula C₁₆H₂₄Cl₂Rh₂.[1] Its formal name is di-μ-chloro-bis(η⁴-1,5-cyclooctadiene)dirhodium(I).[2] The compound exists as a dimer, with two rhodium centers bridged by two chloride ligands. Each rhodium atom is also coordinated to a 1,5-cyclooctadiene (COD) ligand.

The geometry around each rhodium(I) center is approximately square planar, a common coordination geometry for d⁸ metal complexes. The Rh₂Cl₂ core is nearly planar.[1] This structural arrangement confers a notable stability to the complex, making it a convenient and air-stable precursor for a wide range of catalytic applications.[3]

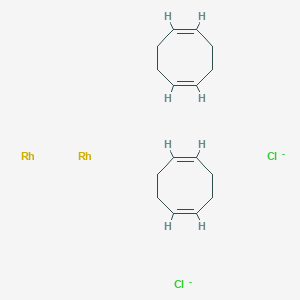

Below is a representation of the molecular structure of [Rh(COD)Cl]₂.

Figure 1: A simplified 2D representation of the dimeric structure of [Rh(COD)Cl]₂.

Core Physical Properties: A Tabulated Summary

For ease of reference and comparison, the fundamental physical properties of [Rh(COD)Cl]₂ are summarized in the table below. These values are critical for experimental design, from calculating molar quantities to selecting appropriate solvents and reaction temperatures.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₂₄Cl₂Rh₂ | [4] |

| Molecular Weight | 493.08 g/mol | [4] |

| Appearance | Yellow to orange-brown crystalline powder | [2][4][5] |

| Melting Point | 243 °C (with decomposition) | [2] |

| Density | 1.93 g/cm³ | [1] |

| Rhodium Content | ~41.74% | [4] |

Solubility Profile: A Practical Perspective

The solubility of [Rh(COD)Cl]₂ is a critical parameter for its use in homogeneous catalysis. While quantitative solubility data is not extensively reported in the literature, a qualitative understanding is well-established and sufficient for most practical applications.

-

High Solubility: Dichloromethane, Chloroform.[5]

-

Moderate Solubility: Acetone, Acetic Acid.[5]

-

Slight Solubility: Methanol, Ethanol, Diethyl ether, Benzene.[5]

-

Insoluble: Water, Hexane, Pentane.[5]

Expert Insight: The high solubility in chlorinated solvents like dichloromethane and chloroform makes them the solvents of choice for many reactions and for the preparation of derivative catalysts. The insolubility in alkanes such as hexane and pentane is frequently exploited for the purification of [Rh(COD)Cl]₂ and its products by precipitation. For instance, after a reaction in dichloromethane, the addition of hexane can induce the precipitation of the desired rhodium complex, leaving more soluble impurities in the supernatant.

Stability and Handling: Ensuring Experimental Integrity

While [Rh(COD)Cl]₂ is considered relatively air-stable for an organometallic compound, proper handling and storage are crucial to maintain its catalytic activity and ensure the safety of the researcher.

-

Atmospheric Stability: The solid is relatively stable in air for short periods.[3] However, for long-term storage and to ensure the highest catalytic activity, it should be stored under an inert atmosphere (e.g., argon or nitrogen).[5] Solutions of [Rh(COD)Cl]₂ are more susceptible to oxidation and should be handled under inert conditions.

-

Hygroscopicity: The compound is hygroscopic and should be protected from moisture.[5]

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Inert Atmosphere: For weighing and transferring the solid, especially for sensitive catalytic applications, it is best practice to use a glovebox or a Schlenk line.

-

Storage: Store the solid in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere and refrigerated (2-8 °C).[5]

-

Disposal: Dispose of rhodium-containing waste in accordance with local, state, and federal regulations. Generally, this involves collection in a designated, labeled waste container for hazardous materials.[6][7][8]

Spectroscopic and Crystallographic Characterization

A thorough characterization of [Rh(COD)Cl]₂ is essential to confirm its identity and purity. The following sections detail the expected spectroscopic and crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum is a key tool for confirming the presence of the cyclooctadiene ligand. The spectrum typically shows two main regions of interest:[5]

-

Olefinic Protons: A multiplet around δ 4.3 ppm corresponding to the protons of the C=C double bonds coordinated to the rhodium center.

-

Aliphatic Protons: A broader multiplet between δ 1.7 and 2.6 ppm arising from the methylene protons of the COD ligand.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the COD ligand's coordination. While a clearly assigned spectrum is not consistently reported across the literature, the expected chemical shifts are:

-

Olefinic Carbons: Resonances for the double-bonded carbons coordinated to rhodium.

-

Aliphatic Carbons: Resonances for the methylene carbons of the COD ligand.

The following DOT graph illustrates a general workflow for NMR characterization.

Sources

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]

- 4. This compound | 12092-47-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution [stuller.com]

- 7. capepreciousmetals.com [capepreciousmetals.com]

- 8. proplate.com [proplate.com]

The Synthesis and Preparation of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, with the chemical formula [Rh(COD)Cl]₂, is a cornerstone organometallic complex and a vital precursor in homogeneous catalysis. This yellow-orange, air-stable solid is prized for its versatility in synthesizing a vast array of catalytically active rhodium species.[1][2] Its significance spans from asymmetric hydrogenation to cross-coupling reactions, making it an indispensable tool in academic research and industrial-scale chemical production, including pharmaceutical and advanced materials development.[3] This guide provides a comprehensive overview of the synthesis, characterization, and handling of this pivotal rhodium complex, grounded in established scientific principles and practical laboratory experience.

The Chemistry of Synthesis: A Mechanistic Perspective

The most common and reliable synthesis of this compound involves the reaction of hydrated rhodium(III) chloride (RhCl₃·3H₂O) with 1,5-cyclooctadiene (COD) in an alcohol-water mixture.[1][4] This process, while seemingly straightforward, involves a series of intricate chemical transformations that are crucial to understand for a successful and reproducible outcome.

The overall reaction can be summarized as follows:

2 RhCl₃·3H₂O + 2 COD + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(COD)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl[1]

The rhodium(III) chloride is first reduced to a rhodium(I) species in situ. The ethanol in the reaction mixture serves as the reducing agent, being oxidized to acetaldehyde. The 1,5-cyclooctadiene then coordinates to the rhodium(I) center, and the dimeric structure is formed through chloride bridges. The addition of a mild base, such as sodium carbonate, is sometimes included to neutralize the hydrochloric acid that can be present in the rhodium trichloride hydrate, which could otherwise interfere with the reaction.[5]

The choice of solvent, typically a mixture of ethanol and water, is critical. The water helps to dissolve the rhodium salt, while the ethanol facilitates the dissolution of the 1,5-cyclooctadiene and acts as the reducing agent. The reflux conditions provide the necessary activation energy for the reduction and complexation to occur efficiently.

Experimental Protocol: A Step-by-Step Guide

This section details a robust and field-proven protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Reagents and Equipment

| Reagent/Equipment | Specifications | Purpose |

| Rhodium(III) chloride trihydrate (RhCl₃·3H₂O) | High purity | Starting material containing the rhodium metal center. |

| 1,5-Cyclooctadiene (COD) | Freshly distilled or high purity | The diene ligand that coordinates to the rhodium. |

| Ethanol (EtOH) | Deoxygenated, absolute | Solvent and reducing agent. |

| Deionized Water (H₂O) | Deoxygenated | Co-solvent to dissolve the rhodium salt. |

| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale | Reaction vessel for heating the mixture under reflux. |

| Schlenk line or inert gas (Nitrogen/Argon) source | To create an inert atmosphere and prevent oxidation. | |

| Magnetic stirrer and heat source | For homogeneous mixing and controlled heating. | |

| Buchner funnel and filter paper | For isolating the product by filtration. | |

| Diethyl ether (Et₂O) or Hexane | Anhydrous | For washing the final product. |

Synthetic Procedure

-

Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon to prevent the oxidation of the rhodium(I) species formed during the reaction. Assemble a round-bottom flask with a reflux condenser and ensure all glassware is dry. Purge the system with the inert gas for at least 15-20 minutes.

-

Reagent Addition: In the round-bottom flask, combine rhodium(III) chloride trihydrate, deoxygenated ethanol, and deoxygenated deionized water. The mixture is stirred to dissolve the rhodium salt.

-

Addition of 1,5-Cyclooctadiene: To the stirred solution, add an excess of 1,5-cyclooctadiene. The excess diene ensures the complete conversion of the rhodium salt.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will gradually change as the rhodium(III) is reduced and the rhodium(I) complex is formed. The reaction is typically refluxed for several hours (e.g., 3-24 hours) to ensure completion.[5]

-

Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature and then further in an ice bath. The yellow-orange product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with small portions of cold ethanol and then with diethyl ether or hexane to remove any unreacted 1,5-cyclooctadiene and other impurities. Dry the product under vacuum to obtain a fine, yellow-orange powder.

Caption: Experimental workflow for the synthesis of [Rh(COD)Cl]₂.

Characterization and Quality Control

To ensure the successful synthesis of high-purity this compound, a combination of spectroscopic and physical characterization techniques should be employed.

| Property | Typical Value |

| Appearance | Yellow to orange crystalline powder[6] |

| Molecular Formula | C₁₆H₂₄Cl₂Rh₂[6] |

| Molecular Weight | 493.08 g/mol [6] |

| Melting Point | 243 °C (decomposes)[6][7] |

| Solubility | Soluble in dichloromethane; moderately soluble in chloroform, acetic acid, and acetone; slightly soluble in ether, methanol, ethanol, and benzene; insoluble in water.[5] |

| ¹H NMR (CDCl₃) | δ ~4.3 ppm (olefinic protons), δ ~1.7-2.6 ppm (allylic protons)[5] |

| Infrared (IR, Nujol mull) | Strong bands at approximately 819, 964, and 998 cm⁻¹[5] |

The ¹H NMR spectrum provides a clear signature of the coordinated 1,5-cyclooctadiene ligand. The olefinic protons are shifted downfield due to coordination with the rhodium center, while the allylic protons appear as a multiplet. The IR spectrum is also a useful tool for confirming the presence of the COD ligand.

Safety, Handling, and Storage

Working with rhodium compounds requires strict adherence to safety protocols due to their potential health risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the solid compound and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]

-

Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area with plenty of water.[9]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[11] The compound is air-stable, which simplifies storage compared to many other organometallic reagents.[1]

The Role of [Rh(COD)Cl]₂ in Catalysis

This compound is not typically used directly as a catalyst but rather as a precursor to generate catalytically active species. Its utility lies in the lability of the 1,5-cyclooctadiene ligand, which can be easily displaced by other ligands, such as phosphines, to generate a wide range of rhodium catalysts.[1]

This precursor is instrumental in:

-

Asymmetric Hydrogenation: The in-situ generation of chiral rhodium catalysts for the enantioselective hydrogenation of prochiral olefins.[2]

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[6]

-

Cross-Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in modern organic synthesis.[3]

-

Ring-Opening Polymerization: The synthesis of polymers from cyclic monomers.[6]

-

Dehydrogenation: The removal of hydrogen from a molecule, with applications in hydrogen storage.[6]

Caption: Generation of an active catalyst from [Rh(COD)Cl]₂.

Conclusion

The synthesis of this compound is a fundamental procedure in inorganic and organometallic chemistry, providing access to a versatile and widely used catalyst precursor. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and strict adherence to safety precautions are paramount for the successful and safe preparation of this important compound. Its continued application in a diverse range of catalytic transformations underscores its enduring importance in both academic and industrial chemical research.

References

-

What environmental and safety considerations are associated with rhodium electroplating? (n.d.). Retrieved from Quora website: [Link]

-

Cyclooctadiene rhodium chloride dimer. (n.d.). In Wikipedia. Retrieved from [Link]

-

Rhodium. (n.d.). Retrieved from Purdue University Physics Department website: [Link]

-

Chloro(1,5-cyclooctadiene)rhod | 6832-2G. (n.d.). Retrieved from SLS website: [Link]

-

Mastering Cross-Coupling Reactions: The Role of this compound. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

-

This compound. (n.d.). Retrieved from ResearchGate website: [Link]

Sources

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. This compound | 12092-47-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. proplate.com [proplate.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Chloro(1,5-cyclooctadiene)rhodium(I) Dimer (CAS 12092-47-6)

Introduction

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, registered under CAS number 12092-47-6, is a cornerstone organorhodium complex that has garnered significant attention within the scientific community.[1] This air-stable, yellow-orange solid is a pivotal precursor in the synthesis of a vast array of homogeneous catalysts.[1] Its versatility and reliability have established it as an indispensable tool for researchers and professionals in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, offering insights into its utility in modern chemical research.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical substance is paramount for scientific rigor. This compound is known by several synonyms, which are often encountered in literature and chemical catalogs.

| Identifier | Value |

| CAS Number | 12092-47-6[2] |

| IUPAC Name | di-μ-chlorido-bis[η²,η²-(cycloocta-1,5-diene)rhodium][1] |

| Synonyms | Bis(1,5-cyclooctadiene)dirhodium(I) Dichloride, 1,5-Cyclooctadiene Rhodium(I) Chloride Dimer, [Rh(COD)Cl]₂, [RhCl(COD)]₂[2][3][4][5] |

| Molecular Formula | C₁₆H₂₄Cl₂Rh₂[2] |

| Molecular Weight | 493.08 g/mol [2] |

The dimeric structure consists of two rhodium centers bridged by two chloride ligands. Each rhodium atom is also coordinated to a 1,5-cyclooctadiene (COD) ligand in a square planar geometry.[1] The Rh₂Cl₂ core is approximately planar.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of [RhCl(COD)]₂ is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder or crystals | [3][5] |

| Melting Point | 243 °C (decomposes) | [6] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in most common solvents. | [6] |

| Stability | Air-stable, but moisture-sensitive. | [1][7] |

| Storage | Store at 10°C - 25°C under an inert gas like nitrogen and protected from light. |

Synthesis and Manufacturing

The synthesis of this compound is a well-established laboratory procedure. The most common method involves the reaction of hydrated rhodium(III) chloride with 1,5-cyclooctadiene in an alcohol solvent, typically in the presence of a mild base like sodium carbonate.[1] The alcohol serves as both a solvent and a reducing agent.

The overall reaction is as follows: 2 RhCl₃·3H₂O + 2 C₈H₁₂ + 2 CH₃CH₂OH + 2 Na₂CO₃ → [RhCl(C₈H₁₂)]₂ + 2 CH₃CHO + 8 H₂O + 2 CO₂ + 4 NaCl[1]

Applications in Scientific Research

The primary utility of [RhCl(COD)]₂ lies in its role as a versatile precursor for a wide range of catalytically active rhodium complexes.[1][6] It is rarely used as a catalyst itself but serves as a stable and convenient source of "Rh(COD)⁺".[1]

Homogeneous Catalysis

[RhCl(COD)]₂ is a key starting material for numerous homogeneous catalytic processes, including:

-

Asymmetric Hydrogenation: The dimer reacts with chiral phosphine ligands to generate highly effective catalysts for the enantioselective hydrogenation of prochiral olefins.[6][8] This is a critical step in the synthesis of many pharmaceuticals and fine chemicals.

-

Hydrosilylation: It is a precursor for catalysts used in the hydrosilylation of ketones and alkenes.[6]

-

Hydroboration: [RhCl(COD)]₂-derived catalysts are employed in the hydroboration of alkynes and alkenes, including enantioselective variations.[6]

-

Cross-Coupling Reactions: It serves as a rhodium source for various cross-coupling reactions, such as the coupling of 1,3-dienes with activated methylene compounds.[2][6]

-

Cyclization Reactions: The dimer is a precursor for catalysts in [2+2+2] and [5+2] carbocyclization reactions.[6]

Synthesis of Organometallic Complexes

[RhCl(COD)]₂ is a valuable starting material for the synthesis of other organorhodium and organometallic complexes. The 1,5-cyclooctadiene ligand can be readily displaced by other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and other Lewis bases, allowing for the facile generation of a diverse library of rhodium complexes with tailored electronic and steric properties.[1][6]

Typical Experimental Protocol: Preparation of a Chiral Rhodium Catalyst for Asymmetric Hydrogenation

The following is a representative, non-exhaustive protocol for the in-situ generation of a chiral rhodium catalyst from [RhCl(COD)]₂.

Materials:

-

This compound ([RhCl(COD)]₂)

-

Chiral bisphosphine ligand (e.g., (R)-BINAP)

-

Degassed solvent (e.g., methanol, dichloromethane)

-

Substrate for hydrogenation

-

Schlenk flask or glovebox

-

Hydrogen source

Procedure:

-

In a nitrogen-filled glovebox or under an inert atmosphere using Schlenk techniques, dissolve [RhCl(COD)]₂ and the chiral bisphosphine ligand (in a 1:2.2 molar ratio of Rh to ligand) in the degassed solvent.

-

Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The color of the solution may change during this process.

-

Introduce the substrate to be hydrogenated into the reaction vessel.

-

Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-50 atm, depending on the substrate and catalyst).

-

Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by techniques such as TLC, GC, or NMR).

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

-

The product can then be isolated and purified using standard techniques such as column chromatography.

Safety and Toxicology

While this compound is generally considered air-stable, it is moisture-sensitive, and appropriate handling procedures should be followed.[1][7]

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a fume hood or glovebox.[9]

-

Avoid dust formation.[7]

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[7]

Stability and Reactivity:

-

The compound is stable under normal conditions.[7]

-

It is incompatible with strong oxidizing agents.[7]

-

Exposure to moist air or water should be avoided.[7]

-

Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][9]

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[9] As with all chemicals, direct contact should be avoided, and good laboratory practices should be strictly adhered to.

Conclusion

This compound (CAS 12092-47-6) is a fundamentally important and highly versatile organometallic complex. Its stability, ease of handling, and reactivity make it an ideal precursor for a vast array of homogeneous catalysts that are critical to modern organic synthesis and drug development. A comprehensive understanding of its properties, synthesis, and applications is essential for any researcher or scientist working in these fields. The continued exploration of catalysts derived from this remarkable precursor promises to unlock new and more efficient chemical transformations in the future.

References

-

AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Rhodium 1,5-cyclooctadiene chloride dimer (CAS 12092-47-6). Retrieved from [Link]

-

PubChem. (n.d.). Rhodium, di-mu-chlorobis((1,2,5,6-eta)-1,5-cyclooctadiene)di-. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclooctadiene rhodium chloride dimer. Retrieved from [Link]

-

ACS Publications. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Retrieved from [Link]

-

UIV CHEM. (n.d.). Experienced supplier of 12092-47-6,C16H24Cl2Rh2,Chloro(1,5.... Retrieved from [Link]

-

Alachem. (n.d.). 12092-47-6 | Rhodium, di-mu-chlorobis((1,2,5,6-eta)-1,5-cyclooctadiene)di-. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:12092-47-6 | (1,5-Cyclooctadiene)rhodium chloride dimer. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Chloro(1,5-cyclooctadiene)rhodium(I)dimer. Retrieved from [Link]

-

PMC. (2022). Markovnikov alcohols via epoxide hydroboration by molecular alkali metal catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF. Retrieved from [Link]

-

Johnson Matthey. (2022). Catalyst Product Guide. Retrieved from [Link]

Sources

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 12092-47-6 | TCI AMERICA [tcichemicals.com]

- 4. Rh(COD)Cl 2 - クロロ(1,5-シクロオクタジエン)ロジウム(I) ダイマー、98 [sigmaaldrich.com]

- 5. This compound | 12092-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 12092-47-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Cas Landing [thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Solubility of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, a pivotal precursor in homogeneous catalysis and organometallic synthesis. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, elucidates the underlying chemical principles governing its solubility, and presents a standardized, field-proven protocol for the empirical determination of its solubility in various organic solvents. By offering a blend of theoretical grounding and practical, step-by-step methodologies, this guide aims to empower scientists to optimize their experimental designs, ensure the reproducibility of their results, and harness the full potential of this versatile rhodium complex.

Introduction: The Central Role of [Rh(cod)Cl]₂ in Modern Chemistry

This compound, systematically named di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium, is a yellow-orange, air-stable crystalline solid.[1][2] Its significance in the chemical sciences is profound, primarily serving as a versatile and highly efficient precursor for the synthesis of a vast array of rhodium(I) and rhodium(III) catalysts.[2][3][4] These catalysts are instrumental in a multitude of organic transformations, including asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, which are fundamental to the synthesis of pharmaceuticals and other fine chemicals.[1][3]

The efficacy of [Rh(cod)Cl]₂ in these applications is intrinsically linked to its solubility in the reaction medium. The ability to achieve a homogeneous solution is often a prerequisite for high catalytic activity and selectivity. Consequently, a thorough understanding of its solubility profile across a range of organic solvents is not merely academic but a critical parameter for reaction optimization, process development, and the consistent achievement of desired chemical outcomes. This guide provides a detailed exploration of this vital physicochemical property.

Understanding the Solubility of [Rh(cod)Cl]₂: A Physicochemical Perspective

The solubility of an organometallic complex like [Rh(cod)Cl]₂ is dictated by a delicate interplay of intermolecular forces between the solute and the solvent molecules.[5] The principle of "like dissolves like" serves as a useful, albeit simplified, starting point for understanding its behavior. The [Rh(cod)Cl]₂ molecule possesses both nonpolar and polar characteristics. The 1,5-cyclooctadiene (cod) ligands are hydrocarbon-based and thus contribute to its affinity for nonpolar environments. Conversely, the rhodium-chlorine bonds introduce a degree of polarity.

This dual nature explains the observed solubility patterns. Chlorinated solvents, such as dichloromethane and chloroform, are particularly effective at dissolving [Rh(cod)Cl]₂.[1][3] This can be attributed to their ability to engage in favorable dipole-dipole interactions with the polar Rh-Cl bonds while also effectively solvating the nonpolar cyclooctadiene ligands. The general trend observed is that the solubility of organometallic complexes in chlorinated solvents is often favorable for neutral complexes.[3]

Conversely, in highly polar, protic solvents like methanol and ethanol, the solubility is limited.[1] While these solvents can interact with the polar regions of the complex, they are less effective at solvating the bulky, nonpolar cod ligands. Furthermore, strongly coordinating solvents may even react with the complex, displacing the cod ligand or altering the dimeric structure. In entirely nonpolar solvents such as hexane, the solubility is expectedly poor due to the inability of these solvents to overcome the lattice energy of the crystalline solid.

The following diagram illustrates the conceptual factors influencing the dissolution of [Rh(cod)Cl]₂.

Caption: Factors governing the dissolution of [Rh(cod)Cl]₂.

Qualitative and Quantitative Solubility Data

While precise, quantitative solubility data for [Rh(cod)Cl]₂ is not extensively reported in the literature, a consistent qualitative and semi-quantitative picture can be compiled from various sources, including technical data sheets and publications. The following table summarizes the reported solubility of [Rh(cod)Cl]₂ in a range of common organic solvents.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Reported Solubility | Citation(s) |

| Dichloromethane (CH₂Cl₂) | 3.1 | 9.1 | Soluble | [1][2] |

| Chloroform (CHCl₃) | 4.1 | 4.8 | Soluble / Moderately Soluble | [1][3] |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Sparingly Soluble | [6] |

| Acetone | 5.1 | 20.7 | Moderately Soluble | [1] |

| Toluene | 2.4 | 2.4 | Sparingly Soluble | [6] |

| Benzene | 2.7 | 2.3 | Slightly Soluble | [1] |

| Methanol | 5.1 | 32.7 | Soluble / Slightly Soluble | [1][3] |

| Ethanol | 4.3 | 24.6 | Slightly Soluble | [1] |

| Diethyl Ether | 2.8 | 4.3 | Slightly Soluble | [1] |

| Hexane | 0.1 | 1.9 | Insoluble | [6] |

| Water | 10.2 | 80.1 | Insoluble (1.56 g/L at 20°C) | [1][3][7] |

Note: The terms "Soluble," "Moderately Soluble," "Slightly Soluble," and "Insoluble" are based on qualitative descriptions from the cited sources and should be interpreted accordingly. The conflicting reports for methanol highlight the importance of standardized experimental determination.

Standardized Protocol for the Gravimetric Determination of [Rh(cod)Cl]₂ Solubility

Given the sensitivity of [Rh(cod)Cl]₂ to air and moisture, particularly in solution, a robust and reproducible experimental protocol is essential for accurate solubility determination.[8] The gravimetric method, which relies on the direct measurement of mass, is a fundamental and reliable technique for this purpose.[6][9][10][11][12] The following protocol has been designed to account for the air-sensitive nature of the compound.

Health and Safety Precautions

[Rh(cod)Cl]₂ is harmful if swallowed and can cause skin and eye irritation.[2] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn.

Experimental Workflow

The following diagram outlines the key steps in the gravimetric determination of [Rh(cod)Cl]₂ solubility.

Caption: Workflow for gravimetric solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound ([Rh(cod)Cl]₂)

-

Anhydrous organic solvent of choice

-

Schlenk flasks

-

Magnetic stir bars and stir plate

-

Thermostatically controlled bath (e.g., oil or water bath)

-

Syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Inert gas (Argon or Nitrogen) supply and Schlenk line

-

Analytical balance (4 decimal places)

-

Vacuum pump

Procedure:

-

Solvent Preparation: Ensure the solvent is anhydrous and thoroughly degassed. This can be achieved by distillation from an appropriate drying agent and subsequent purging with an inert gas or by using a freeze-pump-thaw technique.[8]

-

Preparation of the Saturated Solution: a. To a pre-weighed Schlenk flask containing a magnetic stir bar, add an excess of [Rh(cod)Cl]₂. The excess solid is crucial to ensure that saturation is achieved. b. Under a positive pressure of inert gas, add a known volume of the anhydrous, degassed solvent to the Schlenk flask. c. Seal the flask and record the total mass of the flask, stirrer, solute, and solvent.

-

Equilibration: a. Place the Schlenk flask in a thermostatically controlled bath set to the desired temperature (e.g., 25.0 °C). b. Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

Phase Separation and Aliquoting: a. Once equilibrium is established, cease stirring and allow the excess solid to settle completely. b. Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the saturated solution) into a syringe fitted with a pre-weighed syringe filter. It is critical not to disturb the solid at the bottom of the flask. c. Dispense the filtered, saturated solution into a second pre-weighed, dry Schlenk flask. d. Weigh the second Schlenk flask containing the aliquot of the saturated solution to determine the exact mass of the solution transferred.

-

Solvent Evaporation and Drying: a. Connect the second Schlenk flask to a vacuum line and carefully remove the solvent under reduced pressure. Gentle heating may be applied if necessary, taking care to avoid bumping. b. Once all the solvent has been removed, continue to dry the solid residue under high vacuum for several hours to ensure all residual solvent is removed. c. Weigh the flask containing the dry [Rh(cod)Cl]₂ residue. Repeat the drying and weighing process until a constant mass is achieved.

Calculation of Solubility

The solubility can be expressed in various units. A common and practical unit is grams of solute per 100 grams of solvent.

-

Mass of the saturated solution aliquot (m_solution): (Mass of flask + solution) - (Mass of empty flask)

-

Mass of the dissolved [Rh(cod)Cl]₂ (m_solute): (Mass of flask + dry residue) - (Mass of empty flask)

-

Mass of the solvent in the aliquot (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Alternative and Complementary Analytical Techniques

While the gravimetric method is a primary standard, other instrumental techniques can be employed for solubility determination, particularly for generating data more rapidly or for cross-validation.

-

¹H NMR Spectroscopy: A saturated solution can be prepared, filtered, and an aliquot taken. A known mass of an internal standard is added, and the concentration of [Rh(cod)Cl]₂ can be determined by comparing the integration of its characteristic proton signals (e.g., the olefinic protons of the cod ligand) with that of the internal standard. This method is particularly useful for smaller sample sizes.[13][14][15]

-

UV-Vis Spectroscopy: For solvents in which [Rh(cod)Cl]₂ exhibits a distinct and concentration-dependent absorbance, a calibration curve can be constructed using solutions of known concentration. The concentration of a filtered saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[16][17][18][19]

Practical Implications for Research and Development

A comprehensive understanding of the solubility of [Rh(cod)Cl]₂ is paramount for its effective use:

-

Reaction Homogeneity: In catalysis, achieving a homogeneous reaction mixture is often essential for reproducibility and optimal catalyst performance. Knowing the solubility limit prevents the use of heterogeneous slurries when a true solution is intended.

-

Catalyst Loading and Concentration: The solubility dictates the maximum achievable concentration of the active catalyst precursor in a given solvent, which is a critical parameter in reaction kinetics and throughput.

-

Purification by Recrystallization: The differential solubility of [Rh(cod)Cl]₂ in various solvents is exploited for its purification. A common method involves dissolving the crude product in a good solvent (e.g., dichloromethane) and inducing precipitation by adding a poor solvent (e.g., diethyl ether or hexane).[1]

-

Formulation and Drug Development: In the context of developing rhodium-based therapeutics, solubility in pharmaceutically acceptable solvents is a key consideration for formulation and delivery.

Conclusion

This compound is a cornerstone of modern organometallic chemistry and catalysis. Its solubility in organic solvents is a fundamental property that underpins its utility. This guide has provided a consolidated overview of its known solubility characteristics, the chemical principles that govern them, and a robust, detailed protocol for their empirical determination. By adhering to these standardized methods, researchers can ensure the accuracy and reproducibility of their work, leading to more efficient and reliable synthetic outcomes. The continued systematic study and reporting of quantitative solubility data for this and other important organometallic complexes will undoubtedly benefit the wider scientific community.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

8: Gravimetric Methods. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

-

Gravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

Gravimetric analysis | Definition, Steps, Types, & Facts. (n.d.). Britannica. Retrieved from [Link]

-

13.7: Characterization of Organometallic Complexes. (2023, May 3). Chemistry LibreTexts. Retrieved from [Link]

-

Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids. (2019, April 9). PMC - NIH. Retrieved from [Link]

-

2.3 The Manipulation of Air-Sensitive Compounds. (n.d.). Retrieved from [Link]

-

NMR in Organometallic Chemistry. (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023, February 7). PubMed. Retrieved from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC - NIH. Retrieved from [Link]

-

Inorganic chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]

-

Solubility determination of organometallic complexes in supercritical carbon dioxide by chromatographic impulse response method | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]

-

UV-visible spectroscopy of macrocyclic alkyl, nitrosyl and halide complexes of cobalt and rhodium. Experiment and calculation. (2015, February 28). PubMed. Retrieved from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). White Rose Research Online. Retrieved from [Link]

-

9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. (2020, June 22). Chemistry LibreTexts. Retrieved from [Link]

-

UV/vis spectra of the rhodium(I) complexes Rh(H 3 CCOCHCOCH 3 )CO(C 6 H... (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclooctadiene rhodium chloride dimer. (n.d.). Wikipedia. Retrieved from [Link]

-

Cyclooctadiene rhodium chloride dimer. (n.d.). chemeurope.com. Retrieved from [Link]

-

Synthesis, characterization and electrochemistry of rhodium(iii) complexes of meso-substituted[20]tribenzotriphyrin(2.1.1). (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 3. This compound | 12092-47-6 [chemicalbook.com]

- 4. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. molan.wdfiles.com [molan.wdfiles.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rh(III) Aqueous Speciation with Chloride as a Driver for Its Extraction by Phosphonium Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. UV-visible spectroscopy of macrocyclic alkyl, nitrosyl and halide complexes of cobalt and rhodium. Experiment and calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. Inorganic chemistry - Wikipedia [en.wikipedia.org]

Stability and Handling of the [Rh(COD)Cl]₂ Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, commonly abbreviated as [Rh(COD)Cl]₂, is a cornerstone catalyst precursor in modern synthetic chemistry.[1][2][3][4] Its versatility as a starting material for a vast array of homogeneous catalytic transformations, including asymmetric hydrogenation, hydroformylation, and C-H activation, makes it an indispensable tool in academic and industrial laboratories.[4][5] This yellow-orange, dimeric organorhodium complex is appreciated for its relative air stability compared to other Rh(I) sources.[1][2] However, optimal and reproducible catalytic performance hinges on a nuanced understanding of its stability limitations and the implementation of meticulous handling and storage protocols.

This guide provides a comprehensive overview of the critical aspects of [Rh(COD)Cl]₂ stability and handling, drawing from field-proven insights and established scientific principles. It aims to equip researchers with the necessary knowledge to maximize the efficacy and longevity of this pivotal catalyst precursor, thereby ensuring the reliability and success of their catalytic endeavors.

I. Fundamental Properties and Characteristics

A thorough understanding of the inherent properties of [Rh(COD)Cl]₂ is the foundation for its proper handling and application.

A. Chemical Structure and Physical Properties

The dimeric structure of [Rh(COD)Cl]₂ features two rhodium centers bridged by two chloride ligands. Each rhodium atom is also coordinated to a 1,5-cyclooctadiene (COD) ligand in a square planar geometry.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₄Cl₂Rh₂ | [3][4] |

| Molecular Weight | 493.08 g/mol | [3][4] |

| Appearance | Yellow-orange crystalline powder | [1][2] |

| Melting Point | ~243 °C (decomposes) | [1][4] |

| Solubility | Soluble in dichloromethane; moderately soluble in chloroform, acetic acid, and acetone; slightly soluble in ether, methanol, ethanol, and benzene; insoluble in water. | [4] |

B. Synthesis of [Rh(COD)Cl]₂

The standard synthesis of [Rh(COD)Cl]₂ involves the reaction of hydrated rhodium(III) chloride (RhCl₃·3H₂O) with an excess of 1,5-cyclooctadiene in refluxing ethanol. Sodium carbonate is often added to neutralize the acidity of the rhodium precursor.[1][2] The product precipitates from the solution upon cooling and can be further purified by recrystallization.

II. Stability and Decomposition Pathways

While often described as "air-stable," the reality of [Rh(COD)Cl]₂ stability is more complex. Exposure to atmospheric oxygen and moisture can lead to gradual degradation, compromising its catalytic activity.

A. Sensitivity to Oxygen

The Rh(I) center in [Rh(COD)Cl]₂ is susceptible to oxidation, primarily by atmospheric oxygen. This process is generally slow in the solid state but can be accelerated in solution and upon exposure to light. The oxidation product is typically an ill-defined mixture of rhodium oxides, which are generally catalytically inactive for the desired transformations. While the precise mechanism of solid-state oxidation is not extensively detailed in the literature, it is understood to proceed via the formation of rhodium oxide species. In solution, the oxidation can be more complex, potentially involving the displacement of the COD ligand.

B. Hydrolytic Instability

[Rh(COD)Cl]₂ is hygroscopic and can react with water.[4] The chloro bridges are susceptible to hydrolysis, which can lead to the formation of hydroxo-bridged species. This process can alter the catalyst's solubility and its reactivity in subsequent ligand exchange reactions, ultimately impacting the formation of the active catalytic species.

C. Thermal Stability

As indicated by its melting point with decomposition, [Rh(COD)Cl]₂ has limited thermal stability. Prolonged heating, even below its decomposition temperature, can lead to the gradual degradation of the complex.

III. Best Practices for Handling and Storage

The key to preserving the integrity of [Rh(COD)Cl]₂ is to minimize its exposure to air, moisture, and light. The following protocols are essential for maintaining its catalytic efficacy.

A. Storage

For optimal long-term stability, [Rh(COD)Cl]₂ should be stored under an inert atmosphere (argon or nitrogen) at reduced temperatures (2–8 °C).[4] It should be kept in a tightly sealed, opaque container to protect it from light. For particularly sensitive applications, storage inside a glovebox is recommended.

B. Weighing and Dispensing

Due to its sensitivity to air and moisture, weighing and dispensing of [Rh(COD)Cl]₂ should be performed in a controlled environment.

Method 1: Inside a Glovebox

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the [Rh(COD)Cl]₂ container, a clean and dry weighing vessel (e.g., a vial or Schlenk flask), and a spatula into the glovebox antechamber.

-

Purging: Cycle the antechamber with vacuum and inert gas at least three times to remove atmospheric contaminants.

-

Transfer: Once inside the glovebox, allow the [Rh(COD)Cl]₂ container to reach the glovebox temperature to avoid condensation.

-

Weighing: Tare the weighing vessel on a balance inside the glovebox. Carefully transfer the desired amount of the yellow-orange solid from the main container to the weighing vessel using a clean spatula.

-

Sealing: Immediately and securely seal the weighing vessel and the main [Rh(COD)Cl]₂ container.

-

Removal: Remove the sealed weighing vessel from the glovebox via the antechamber.

Method 2: Using a Schlenk Line

-

Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum and then cool it under a positive pressure of inert gas.

-

Inert Atmosphere: Maintain a positive pressure of inert gas (e.g., via a balloon or a bubbler) in the Schlenk flask.

-

Rapid Transfer: Briefly remove the septum and quickly add an approximate amount of [Rh(COD)Cl]₂ to the flask against a counterflow of inert gas.

-

Seal and Purge: Immediately reseal the flask and purge with inert gas for several minutes.

-

Determine Mass by Difference: Weigh the sealed Schlenk flask. The mass of the [Rh(COD)Cl]₂ is determined by subtracting the pre-weighed mass of the empty flask.

Caption: Workflow for weighing [Rh(COD)Cl]₂.

IV. In-Situ Generation of Active Catalysts

A primary application of [Rh(COD)Cl]₂ is as a precursor for the in-situ generation of catalytically active species.[4][5] This typically involves the reaction of the dimer with a chiral ligand, often a phosphine, to form a monomeric, chiral rhodium complex that is the true catalyst.

A. General Principles

The chloro bridges of [Rh(COD)Cl]₂ are readily cleaved by Lewis bases, such as phosphine ligands, to form monomeric complexes of the type [Rh(COD)(L)Cl] or, with an excess of a bidentate ligand, a cationic complex like [Rh(COD)(L-L)]⁺Cl⁻.[5] The choice of ligand is crucial as it dictates the steric and electronic properties of the active catalyst, thereby influencing its activity and selectivity.

-

Preparation: In a glovebox or under a positive pressure of inert gas on a Schlenk line, add [Rh(COD)Cl]₂ to a clean, dry reaction vessel.

-

Ligand Addition: Add the desired chiral phosphine ligand to the vessel. The Rh:ligand ratio is a critical parameter and must be optimized for the specific reaction.

-

Solvent Addition: Add a degassed, anhydrous solvent. The mixture is typically stirred at room temperature for a period to allow for the formation of the active catalyst before the substrate is introduced. The color of the solution may change upon formation of the active complex.

-

Reaction Initiation: Add the substrate to the solution containing the in-situ generated catalyst to initiate the reaction.

Caption: In-situ generation of an active catalyst.

V. Troubleshooting Catalytic Performance

Inconsistent or poor results in reactions utilizing [Rh(COD)Cl]₂ as a precursor can often be traced back to the quality and handling of the catalyst.

A. Indicators of Degradation

-

Visual Inspection: Fresh, high-purity [Rh(COD)Cl]₂ is a bright, yellow-orange crystalline solid. A change in color to a brownish or greenish hue can indicate the presence of decomposition products, likely rhodium oxides.

-

Solubility Issues: A degraded sample may exhibit decreased solubility in solvents like dichloromethane.

-

Catalytic Performance: A significant drop in catalytic activity or, in the case of asymmetric reactions, a loss of enantioselectivity, are strong indicators of catalyst degradation.

B. Common Impurities and Their Effects

Commercial batches of [Rh(COD)Cl]₂ may contain residual rhodium salts or traces of rhodium oxides. These impurities can interfere with the formation of the desired active catalyst by competing for the chiral ligand or by promoting side reactions. For highly sensitive catalytic transformations, it is advisable to use freshly prepared or highly purified [Rh(COD)Cl]₂.

VI. Conclusion

[Rh(COD)Cl]₂ is a powerful and versatile catalyst precursor, but its effective use demands a respect for its chemical sensitivities. By adhering to stringent storage and handling protocols, researchers can ensure the integrity of the catalyst and the reproducibility of their results. A proactive approach to preventing degradation through the exclusion of air, moisture, and light is paramount. Understanding the principles of in-situ catalyst formation and being able to recognize the signs of catalyst degradation are essential skills for any scientist working in the field of homogeneous catalysis. This guide provides a framework for best practices that will enable researchers to confidently and successfully employ [Rh(COD)Cl]₂ in their synthetic endeavors.

References

-

Wikipedia. (2023). Cyclooctadiene rhodium chloride dimer. [Link]

-

chemeurope.com. (n.d.). Cyclooctadiene rhodium chloride dimer. [Link]

-

Dong, G., et al. (2021). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations. Journal of the American Chemical Society. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Scheme 1 Synthesis of [Rh(COD)(L)Cl] and [Rh(COD)L 2 ]PF 6 organometallics. [Link]

-

Ghaffari, B., et al. (2020). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society. [Link]

-

Johnson Matthey. (n.d.). Rh–93: [RhCl(cod)]2 | CAS12092–47–6. [Link]

-

ResearchGate. (n.d.). Chloro(1,5‐Cyclooctadiene)Rhodium(I) Dimer. [Link]

-

ResearchGate. (n.d.). (A) ¹H NMR spectra of [Rh(cod)Cl]2 and (B) [Rh(L-alaninate)(cod)] in DMSO-d6 at 25 °C. [Link]

-

National Center for Biotechnology Information. (n.d.). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectra. [Link]

-

Friščić, T., et al. (n.d.). Supporting information [CpRhCl2]2: Mechanosynthesis and applications in C–H bond functi*. [Link]

Sources

- 1. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]

- 2. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]

- 3. Rh–93: [RhCl(cod)]2 | CAS12092–47–6 | Johnson Matthey [matthey.com]

- 4. This compound 98 12092-47-6 [sigmaaldrich.com]

- 5. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Ascension of a Catalytic Workhorse: An In-Depth Technical Guide to Cyclooctadiene Rhodium Chloride Dimer

For researchers, chemists, and professionals in drug development, certain reagents become cornerstones of innovation. Cyclooctadiene rhodium chloride dimer, formally known as di-μ-chloro-bis(η⁴-1,5-cyclooctadiene)dirhodium(I) or [Rh(COD)Cl]₂, is one such indispensable tool. This air-stable, yellow-orange crystalline solid has carved a significant niche in the landscape of homogeneous catalysis, serving as a versatile precursor to a vast array of catalytically active rhodium species. This technical guide delves into the historical discovery, synthesis, structural intricacies, and pivotal applications of this remarkable organometallic complex, providing field-proven insights for its effective utilization.

The Dawn of Rhodium-Olefin Chemistry: A Historical Perspective

The journey to understanding and utilizing the catalytic power of rhodium is deeply rooted in the mid-20th century's burgeoning field of organometallic chemistry. While the related and celebrated Wilkinson's catalyst ([RhCl(PPh₃)₃]) would be discovered in the 1960s, the foundational work on rhodium-olefin complexes was laid earlier.[1][2] The seminal moment in the history of cyclooctadiene rhodium chloride dimer arrived in 1957 with the publication of "Olefin co-ordination compounds. Part VI. Diene complexes of rhodium(I)" by Joseph Chatt and L. M. Venanzi.[3] This landmark paper from the Imperial Chemical Industries research laboratories detailed the synthesis and characterization of a series of rhodium(I) complexes with diene ligands, including the now-famous 1,5-cyclooctadiene derivative.

Chatt and Venanzi's work was pioneering in its systematic exploration of the coordination chemistry of olefins with transition metals. Their synthesis provided the first reliable method to access these rhodium-diene complexes, opening the door for future investigations into their reactivity and catalytic potential. The stability and ease of handling of the cyclooctadiene rhodium chloride dimer, in particular, made it an attractive starting material for further chemical transformations.

Structural Elucidation and Physicochemical Properties

The enduring utility of cyclooctadiene rhodium chloride dimer stems from its unique molecular architecture and predictable reactivity. The molecule exists as a dimer, with two rhodium atoms bridged by two chloride ligands.[4] Each rhodium center is also coordinated to a 1,5-cyclooctadiene (COD) ligand in a "tub" conformation. The coordination geometry around each rhodium atom is approximately square planar, a common configuration for d⁸ metal complexes like Rh(I).[4]

The Rh₂Cl₂ core of the dimer is nearly planar. This structural feature is noteworthy when compared to its iridium counterpart, cyclooctadiene iridium chloride dimer, which exhibits a significantly bent M₂Cl₂ core.[4] The relative planarity of the rhodium dimer influences its reactivity and the accessibility of the metal centers for ligand exchange reactions.

Table 1: Physicochemical Properties of Cyclooctadiene Rhodium Chloride Dimer

| Property | Value |

| Chemical Formula | C₁₆H₂₄Cl₂Rh₂ |

| Molar Mass | 493.08 g/mol |

| Appearance | Yellow-orange crystalline solid[4] |

| Melting Point | 243 °C (decomposes) |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), sparingly soluble in other organic solvents, and insoluble in water. |

| Stability | Air-stable solid[4] |

The Synthesis of a Catalyst Precursor: A Validated Protocol

While Chatt and Venanzi's original synthesis was groundbreaking, subsequent work has refined the procedure for improved yield and purity. A widely adopted and reliable method is that of Giordano and Crabtree, published in Inorganic Syntheses. This procedure offers a robust and scalable route to high-quality cyclooctadiene rhodium chloride dimer.

Causality Behind Experimental Choices

The selection of reagents and conditions in the Giordano and Crabtree synthesis is deliberate and crucial for its success.

-

Rhodium(III) Chloride Hydrate as the Starting Material: This is the most common and commercially available rhodium salt. The hydrated form is used for convenience, with the water of hydration being displaced during the reaction.

-

1,5-Cyclooctadiene (COD) as the Ligand: COD is a bidentate chelating ligand that forms a stable complex with Rh(I). Its "tub" conformation allows for effective coordination to the metal center.

-

Ethanol/Water Solvent System: The reaction is typically carried out in a mixture of ethanol and water. Ethanol serves as a reducing agent, converting Rh(III) to the desired Rh(I) oxidation state. Water helps to dissolve the rhodium salt and the sodium carbonate.

-

Sodium Carbonate as a Base: The reduction of Rh(III) to Rh(I) by ethanol produces acid. Sodium carbonate is added to neutralize this acid, which is essential for driving the reaction to completion and preventing side reactions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reduction and ligand exchange processes to occur at a reasonable rate.

Step-by-Step Experimental Protocol

Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine rhodium(III) chloride trihydrate (RhCl₃·3H₂O), 1,5-cyclooctadiene (COD), ethanol, and water.

-

Addition of Base: Slowly add sodium carbonate (Na₂CO₃) to the stirred reaction mixture. Effervescence (release of CO₂) will be observed.

-

Reflux: Heat the mixture to a gentle reflux. The color of the solution will change as the reaction progresses, typically from a dark red-brown to a yellow-orange suspension. The reflux is maintained for several hours to ensure complete reaction.

-

Isolation of the Product: After the reflux period, allow the mixture to cool to room temperature. The yellow-orange product will precipitate out of the solution.

-